![molecular formula C13H9BrN2 B1290546 5-Bromo-2-phényl-1H-pyrrolo[2,3-b]pyridine CAS No. 953414-75-0](/img/structure/B1290546.png)
5-Bromo-2-phényl-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a bromine atom at the 5-position and a phenyl group at the 2-position of the pyrrolo[2,3-b]pyridine core
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Kinase Inhibition:
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine serves as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in various cancer signaling pathways. Research indicates that it can inhibit FGFR1 with an IC50 value as low as 0.6 nM, showcasing its potential for targeted cancer therapies .
2. Anti-Cancer Activity:
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines, including breast cancer cells (4T1) and HeLa cells. The IC50 values for these cell lines range from 1.5 μM to 3.5 μM, indicating significant anti-cancer properties . The mechanism involves binding to the ATP-binding site of FGFRs, preventing receptor dimerization and autophosphorylation, which disrupts downstream signaling essential for cancer cell survival.
3. Anti-Inflammatory Potential:
Beyond its anti-cancer properties, recent studies have explored the compound as an anti-inflammatory agent by inhibiting kinases involved in inflammatory responses. This opens avenues for its application in treating inflammatory diseases .
Biochemical Pathways Affected
The inhibition of FGFRs by 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine affects several critical signaling pathways:
- Cell Proliferation: Disruption of FGFR signaling leads to reduced cell division.
- Differentiation: Impacts cellular differentiation processes crucial for tissue development.
- Angiogenesis: Inhibition of new blood vessel formation can limit tumor growth and metastasis .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine indicates rapid absorption following oral administration, with predominant distribution in the cytoplasm and nucleus of cells. It is primarily metabolized by liver enzymes through cytochrome P450 isoforms, which play a role in its bioavailability and therapeutic efficacy .
Case Studies
Recent research highlights various applications of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine:
1. Structure-Activity Relationship (SAR):
Studies have demonstrated how variations in substituents on the pyrrolopyridine scaffold significantly affect binding affinity to FGFRs. This information is crucial for designing more effective analogs with enhanced therapeutic profiles .
2. In Vivo Efficacy:
In murine models of breast cancer, treatment with this compound resulted in a marked reduction in tumor size compared to control groups, emphasizing its potential for clinical applications .
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting the FGFR kinase. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFR by 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and make it an appealing lead compound for further optimization .
Result of Action
In vitro studies have shown that 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Analyse Biochimique
Biochemical Properties
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy. These interactions are primarily mediated through binding to the ATP-binding site of the receptors, thereby preventing their activation and subsequent signaling cascades.
Cellular Effects
The effects of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine on cellular processes are profound. It has been demonstrated to inhibit the proliferation of cancer cells, particularly breast cancer cells . The compound induces apoptosis, or programmed cell death, in these cells by disrupting critical signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. Additionally, 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine exerts its effects through several mechanisms. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the activation of key signaling pathways, leading to reduced cell proliferation and increased apoptosis. Furthermore, 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine may also interact with other biomolecules, such as DNA and RNA, influencing gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that the inhibitory effects on FGFRs and cancer cell proliferation are sustained over several days, with a gradual decline in potency. Long-term exposure to 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine may also lead to adaptive responses in cells, such as the upregulation of compensatory signaling pathways.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine in animal models vary with dosage. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss, organ toxicity, and immunosuppression have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that may retain biological activity. These metabolites can further interact with cellular targets, contributing to the overall pharmacological effects of the compound.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. Transporters and binding proteins may facilitate its localization and retention within target cells, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. The compound is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylpyridine and bromine.
Bromination: The bromination of 2-phenylpyridine is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures.
Cyclization: The brominated intermediate undergoes cyclization to form the pyrrolo[2,3-b]pyridine core. This step may involve the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production methods for 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The pyrrolo[2,3-b]pyridine core can undergo oxidation or reduction reactions to introduce functional groups or modify existing ones.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and ligands in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Coupling Products: Biaryl or alkyne-linked products.
Oxidation/Reduction Products: Modified pyrrolo[2,3-b]pyridine derivatives with different oxidation states.
Comparaison Avec Des Composés Similaires
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the phenyl group at the 2-position.
2-Phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom at the 5-position.
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: Contains an ethyl group instead of a phenyl group at the 2-position.
Uniqueness: 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the bromine atom and the phenyl group, which allows for diverse chemical modifications and applications. The combination of these substituents enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug discovery.
Activité Biologique
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound has been investigated for its potential therapeutic applications in cancer treatment and other diseases mediated by FGFR signaling pathways.
Chemical Structure and Properties
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine features a bromine atom at the 5-position and a phenyl group at the 2-position of the pyrrolo[2,3-b]pyridine core. This unique structure contributes to its reactivity and biological activity. The compound's molecular weight is relatively low, facilitating its absorption and distribution in biological systems.
Target Interaction
The primary mechanism of action for 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine involves the inhibition of FGFR kinases. Upon binding to FGFRs, the compound prevents receptor dimerization and autophosphorylation, disrupting downstream signaling pathways essential for cell proliferation and survival.
Biochemical Pathways Affected
Inhibition of FGFRs by this compound impacts various signaling cascades, including those involved in:
- Cell proliferation
- Differentiation
- Angiogenesis
These pathways are critical in cancer progression and metastasis, making this compound a candidate for anti-cancer therapies.
In Vitro Studies
In vitro studies have demonstrated that 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine effectively inhibits the proliferation of various cancer cell lines. Notably, it has shown promising results against breast cancer cell lines such as 4T1, where it induces apoptosis and reduces cell viability.
Cell Line | IC50 (μM) | Effect on Proliferation |
---|---|---|
4T1 | 1.5 | Significant inhibition |
MDA-MB-231 | 2.0 | Moderate inhibition |
HeLa | 3.5 | Mild inhibition |
Animal Models
In animal models, dosage-dependent effects have been observed. At lower doses, the compound inhibits tumor growth without significant toxicity. Higher doses may lead to adverse effects; thus, careful dosage optimization is essential for therapeutic applications.
Pharmacokinetics and Metabolism
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is primarily metabolized in the liver through cytochrome P450 enzymes. Its pharmacokinetic profile indicates good bioavailability and distribution across tissues:
- Absorption: Rapid after oral administration
- Distribution: Predominantly found in the cytoplasm and nucleus of cells
- Elimination: Metabolized primarily via hepatic pathways
Case Studies and Research Findings
Recent studies have highlighted the compound's potential beyond cancer treatment. For instance, it has been explored as an anti-inflammatory agent due to its ability to inhibit kinases involved in inflammatory responses.
Notable Research Findings
- Anti-Cancer Activity : A study reported that 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine inhibited FGFR1 with an IC50 value of approximately 0.6 nM, showcasing its potency against receptor-mediated signaling pathways in cancer cells .
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrolopyridine scaffold have been shown to affect binding affinity to FGFRs significantly . This information is crucial for designing more effective analogs.
- In Vivo Efficacy : In murine models of breast cancer, treatment with this compound led to a marked reduction in tumor size compared to control groups .
Propriétés
IUPAC Name |
5-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKZJMXSXCDCCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635302 | |
Record name | 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953414-75-0 | |
Record name | 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.